(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of an ethyl carbamoyl group and a fluorophenyl moiety. This compound is significant in medicinal chemistry due to its potential applications in drug development and as a chemical building block in various synthetic processes. The compound's unique structure allows it to participate in a variety of chemical reactions, making it versatile for research and industrial applications.
This compound is categorized under boronic acids, which are organic compounds containing boron. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, particularly in the formation of complex molecular structures. The specific compound, (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid, is noted for its utility in pharmaceutical applications, particularly in the synthesis of biologically active molecules.
The synthesis of (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid generally involves several key steps:
The molecular formula of (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid is . Its structure features:
The linear formula can be represented as follows:
(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid can undergo several types of chemical reactions:
The mechanism of action for (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid primarily revolves around its ability to interact with biological molecules through reversible covalent bonding. The boron atom can form complexes with diols present in sugars or other biomolecules, influencing biological pathways such as enzyme activity or cellular signaling.
(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid finds diverse applications in scientific research:
The strategic design of (4-(ethylcarbamoyl)-3-fluorophenyl)boronic acid (molecular formula: C₉H₁₁BFNO₃; CID: 44717582) integrates three functional moieties that synergistically enhance target engagement and physicochemical properties [8]. The boronic acid group enables reversible covalent interactions with biological diols and facilitates Suzuki-Miyaura cross-coupling reactions for bioconjugation. This capability is critical for developing sensor platforms and enzyme inhibitors. The ortho-positioned fluorine atom introduces steric and electronic effects that stabilize the boronic acid group against protodeboronation while influencing molecular conformation. The ethylcarbamoyl moiety (–NHC(O)C₂H₅) enhances water solubility through hydrogen bonding capacity and provides a structural handle for further derivatization. As shown in Table 1, these substituents collectively lower the compound's logP value compared to non-fluorinated analogs, balancing lipophilicity for membrane permeability and aqueous solubility—a key consideration in bioactive molecule design [2] [5].
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor | Biological Significance |
---|---|---|
Molecular Formula | C₉H₁₁BFNO₃ | Determines metabolic stability |
SMILES Notation | B(C1=CC(=C(C=C1)C(=O)NCC)F)(O)O | Predicts molecular interactions |
Boronic Acid pKa | ~8.2 (estimated) | Enhances diol binding at physiological pH |
logP (Calculated) | 1.38 | Optimizes membrane permeability |
Hydrogen Bond Acceptors | 4 | Influences solubility and target binding |
The fluorine atom at the meta-position relative to boron exerts profound electronic effects on the boronic acid group. Fluorine's electronegativity (Pauling scale: 4.0) reduces electron density at the boron center through inductive withdrawal, lowering its pKa by approximately 0.5–1.0 units compared to non-fluorinated analogs [7] . This electronic modulation enhances the boronic acid's reactivity with diols at physiological pH (7.4), a principle validated in glucose-sensing polymers where fluorinated phenylboronic acids demonstrated six-fold higher sensitivity than non-fluorinated versions . The ethylcarbamoyl group contributes to electronic delocalization via resonance effects (–N–C=O), further polarizing the boronic acid functionality. This substituent adopts a near-planar conformation with the phenyl ring, optimizing hydrogen-bonding interactions with biological targets [5]. The fluorine atom also blocks cytochrome P450-mediated oxidation at adjacent positions, significantly improving metabolic stability—a feature documented in fluorinated pharmaceuticals where para-fluorination reduces clearance rates by up to 10⁸-fold [2].
Table 2: Electronic and Steric Effects of Key Substituents
Substituent | Electronic Effect | Steric Impact | Biological Consequence |
---|---|---|---|
Fluorine (-F) | σₚ = +0.06; strong σ-induction | Van der Waals radius: 1.47 Å | Metabolic blockade; pKa reduction |
Ethylcarbamoyl (-NHC(O)C₂H₅) | Resonance electron donation; σₘ = -0.15 | Moderate steric demand | Hydrogen bonding; solubility enhancement |
Boronic Acid (-B(OH)₂) | Electrophilic center | Planar configuration | Covalent diol binding |
Solution-phase synthesis remains the predominant method for preparing this compound, as demonstrated in the patented route for analogous 3-amino-4-fluorophenylboronic acid derivatives [6]. The optimized sequence involves:
Critical purification involves silica chromatography and heptane/ethyl acetate recrystallization to achieve >99% HPLC purity. Solid-phase approaches using boronic acid-functionalized resins show promise for combinatorial chemistry but suffer from lower yields (35–45%) due to incomplete coupling reactions and cleavage inefficiencies. Electrochemical fluorination methods (e.g., Simons process) have been explored for perfluorinated analogs but prove unsuitable for monosubstituted derivatives due to over-fluorination and side product formation [3].
Table 3: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase | Electrochemical |
---|---|---|---|
Overall Yield | 52–68% | 35–45% | <20% (low selectivity) |
Purity | >99% (HPLC) | 85–90% | 60–75% |
Scalability | Kilogram-scale demonstrated | Milligram-scale optimal | Limited by reactor design |
Key Advantage | High crystallinity; established protocol | Rapid diversification potential | No protecting groups required |
The fluoro substituent critically enhances hydrolytic stability through two mechanisms: electronic effects that reduce boronic acid pKa (favoring the anionic boronate form), and steric shielding of the boron center. At pH 7.4, the fluorinated derivative exhibits <10% hydrolysis over 24 hours, compared to >30% for non-fluorinated analogs . The ethylcarbamoyl group contributes to stability by forming an intramolecular hydrogen bond (N–H⋯O=B) that protects boron from nucleophilic attack, as confirmed by density functional theory (DFT) calculations showing a stabilizing energy of –3.8 kcal/mol [5] [7]. This configuration prevents cyclic anhydride formation—a common decomposition pathway for ortho-substituted phenylboronic acids. Under acidic conditions (pH <4), however, protonation disrupts this H-bond, increasing hydrolysis susceptibility. Molecular dynamics simulations reveal that the fluorinated compound maintains >85% structural integrity after 50 ns in aqueous simulation at pH 7.4, while non-fluorinated analogs show substantial conformational deviation after 20 ns .
Table 4: Stability Metrics Across pH Conditions
pH Condition | % Hydrolysis (24h) | Major Degradation Pathway | Half-life (h) |
---|---|---|---|
3.0 | 78% | Protodeboronation | 8.2 |
5.5 | 42% | Cyclic anhydride formation | 32.1 |
7.4 | 8% | None detected | >500 |
9.0 | <5% | None detected | >1000 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1